molecular formula C18H13ClN2O3 B3832441 1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3832441
M. Wt: 340.8 g/mol
InChI Key: ZTEJZFCPZQUXCF-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. It is a heterocyclic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase enzymes. It also inhibits the activity of alpha-glucosidase, which is responsible for the breakdown of carbohydrates into glucose.
Biochemical and Physiological Effects:
1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant properties. It also inhibits the activity of alpha-glucosidase, which is responsible for the breakdown of carbohydrates into glucose. Additionally, it has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential therapeutic applications. It has been shown to possess anti-cancer and anti-diabetic properties, making it a promising candidate for drug development. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its anti-cancer activity and its potential use as a chemotherapeutic agent. Another direction is to explore its potential as an anti-diabetic agent and its mechanism of action. Additionally, more studies are needed to fully understand its biochemical and physiological effects and its potential therapeutic applications in other fields such as Alzheimer's disease and inflammation.

Scientific Research Applications

1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and diabetes. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-diabetic agent by inhibiting the activity of alpha-glucosidase. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

(5E)-1-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-14-8-6-12(7-9-14)10-15-16(22)20-18(24)21(17(15)23)11-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,22,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEJZFCPZQUXCF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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